(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Overview
Description
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , often abbreviated as BFCP , is a chemical compound with a complex structure. It belongs to the class of piperazine derivatives and contains both aromatic and aliphatic moieties. The compound’s chirality arises from the (S)-configuration at the 4-position of the phenyl ring.
Synthesis Analysis
The synthesis of BFCP involves several steps, including bromination, formylation, and piperazine ring formation. Researchers have reported various synthetic routes, but a common approach includes the following:
Bromination : Starting with 4-bromophenol, bromination occurs at the para position using a suitable brominating agent (e.g., N-bromosuccinimide). This yields 4-bromo-phenol.
Formylation : The formylation step introduces the formyl group (-CHO) at the ortho position of the brominated phenol. This can be achieved using Vilsmeier–Haack reagent or other formylation methods.
Piperazine Ring Formation : The final step involves the reaction of the formylated bromophenol with tert-butoxycarbonyl (Boc)-protected piperazine. The Boc group serves as a protecting group for the piperazine nitrogen. Acidic hydrolysis removes the Boc group, yielding BFCP.
Molecular Structure Analysis
BFCP’s molecular formula is C₁₈H₂₀BrN₃O₅ . Let’s examine its structural features:
- The central piperazine ring contains two nitrogen atoms, one of which is part of the carboxylic acid group.
- The brominated phenyl ring is attached to the piperazine nitrogen.
- The tert-butoxycarbonyl (Boc) group shields the other nitrogen atom.
Chemical Reactions Analysis
BFCP can participate in various chemical reactions:
- Hydrolysis : Removal of the Boc group under acidic conditions.
- Amide Formation : Reaction with amines to form amides.
- Esterification : Reaction with alcohols to form esters.
Physical And Chemical Properties Analysis
- Melting Point : BFCP typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents (e.g., dichloromethane, acetone) but less soluble in water.
- Stability : BFCP is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Hazardous Reactions : Avoid contact with strong oxidizing agents.
- Personal Protective Measures : Use appropriate protective gear (gloves, eyewear) when handling BFCP.
Future Directions
Future research should focus on:
- Biological Activity : Investigate BFCP’s potential as a drug candidate.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
properties
IUPAC Name |
4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRWXXMNRYVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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